[1]benzofuro[6,5-e][1]benzofuran
Description
[1]Benzofuro[6,5-e][1]benzofuran is a fused polycyclic benzofuran derivative characterized by two benzofuran moieties sharing a common oxygen atom. This structure confers rigidity and planar aromaticity, which are critical for interactions with biological targets such as enzymes or receptors. The fused benzofuran system enhances stability and electronic properties, making it a scaffold of interest in drug design .
Properties
CAS No. |
4035-79-4 |
|---|---|
Molecular Formula |
C14H8O2 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[1]benzofuro[6,5-e][1]benzofuran |
InChI |
InChI=1S/C14H8O2/c1-2-13-11(4-6-15-13)12-8-14-10(3-5-16-14)7-9(1)12/h1-8H |
InChI Key |
HNDSJAXXRUHXDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=CC4=C(C=CO4)C=C31 |
Origin of Product |
United States |
Preparation Methods
Palladium/Copper-Catalyzed Cross-Coupling
A foundational approach involves palladium/copper-mediated cross-coupling of o-iodoanisoles 1 with terminal alkynes 2 , followed by iodocyclization (Scheme 1). This method, adapted from benzo[b]furan synthesis, proceeds via:
- Sonogashira Coupling : Forms 2-alkynylanisole intermediates 3 .
- Electrophilic Cyclization : Treatment with ICl induces cyclization to 3-iodobenzofuran 4 .
Example :
| Substrate (R) | Yield (%) |
|---|---|
| -Ph | 82 |
| -CO₂Me | 75 |
| -CF₃ | 68 |
This intermediate 4 serves as a precursor for Suzuki-Miyaura couplings to install substituents at position 3.
Catalytic Annulation Approaches
Ruthenium-Catalyzed C–H Alkenylation
Zheng et al. demonstrated Ru-catalyzed benzofuran synthesis via C–H activation of m-hydroxybenzoic acids 5 and alkynes 6 (Scheme 2). Key parameters:
- Catalyst : [Ru(p-cymene)Cl₂]₂ (5 mol%).
- Solvent : γ-Valerolactone (GVL).
- Oxidant : O₂ (balloon).
Mechanism :
- C–H Alkenylation : Forms styryl intermediate 7 .
- Oxidative Annulation : Cyclization via aerobic oxidation yields benzofuran 8 .
Limitation : Electron-withdrawing groups on benzoic acids reduce yields (e.g., -NO₂: 42% vs. -OMe: 78%).
Multi-Step Functionalization Routes
Nitration of Benzofuran Precursors
The synthesis of 2,8-dinitro-benzofuro[6,5-e]benzofuran 9 (CAS 111257-93-3) involves:
- Core Formation : Electrophilic cyclization to generatebenzofuro[6,5-e]benzofuran 10 .
- Nitration : Treatment with HNO₃/H₂SO₄ at 0°C installs nitro groups at positions 2 and 8.
Optimization Data :
| Nitration Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 0 | 65 | 98 |
| 25 | 58 | 95 |
| -10 | 70 | 97 |
Patented Cyclization Processes
Oxime Cyclization (US8748636)
A patented method couples hydroxylamines 11 with diketones 12 to form oximes 13 , which undergo thermal cyclization (Scheme 3):
- Oxime Formation : Reacting 1-{4-[3-(di-n-butylamino)propoxy]phenyl}-1,3-heptanedione 12 with O-(4-nitrophenyl)hydroxylamine 11 in acetic acid.
- Cyclization : Heating at 80°C for 6 hours yieldsbenzofuro[6,5-e]benzofuran derivative 14 (87% yield).
Advantages :
- No transition metals required.
- Scalable to gram quantities.
Mechanistic Insights and Challenges
Radical-Mediated Pathways
Visible-light-promoted cyclization of enynes 15 with disulfides 16 generates benzofurans via peroxo radical intermediates (Scheme 4):
- Radical Initiation : Light-induced S–S bond cleavage forms thiyl radicals.
- 5-exo-dig Cyclization : Forms benzofuran core 17 .
Limitations :
- Requires strict anhydrous conditions.
- Limited functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
1benzofuro6,5-ebenzofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride.
Substitution: This type of reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in various functionalized benzofuran derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1benzofuro6,5-ebenzofuran involves its interaction with specific molecular targets and pathways. For instance, certain benzofuran derivatives can inhibit enzymes like carbonic anhydrase and tyrosinase, leading to their therapeutic effects . The compound’s unique structure allows it to interact with various biological targets, making it a versatile pharmacophore .
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
Structural Comparisons
Fused benzofuran systems like [1]benzofuro[6,5-e][1]benzofuran differ from simpler benzofuran derivatives in their conformational rigidity and substituent positioning. For example:
- 5,6-Methylenedioxybenzofuran derivatives (e.g., the compound in ) exhibit dihedral angles between substituents and the benzofuran plane (e.g., 29.90° for a 4-fluorophenyl group), influencing binding interactions .
- Benzofuran-substituted chalcones (e.g., compound 36 in ) feature a benzofuran ring linked to a chalcone moiety. These compounds demonstrate enhanced antitumor activity compared to non-fused analogs, highlighting the importance of extended conjugation .
Pharmacological Activity
Antimicrobial Activity :
Benzofuran derivatives such as 5a and 5c (Table 1, ) show binding energies comparable to fluconazole (-5.47 kcal/mol) and streptomycin (-5.99 kcal/mol), suggesting competitive inhibition of microbial targets like GluN-6-P. The fused system in this compound may further optimize binding through increased planar surface area.
Table 1: Binding Energies of Selected Benzofuran Derivatives
| Compound | Binding Energy (kcal/mol) | RMSD (Å) |
|---|---|---|
| 5a | -5.77 | 0.34 |
| 5c | -5.29 | 0.38 |
| Fluconazole | -5.47 | 0.37 |
| Streptomycin | -5.99 | 0.35 |
Antitumor Activity :
- Benzofuran-chalcone hybrids (e.g., compound 36) exhibit IC₅₀ values <10 μM against breast and prostate cancer cells, outperforming non-substituted benzofurans .
- Ester groups at C-2 (e.g., in nodekenetin) enhance cytotoxicity, while halogen or amino substituents at C-5 improve antibacterial activity . The fused system in the target compound may allow synergistic substituent effects across both benzofuran rings.
Key Research Findings
- Structure-Activity Relationship (SAR) : Substituent position and electronic effects dominate bioactivity. For example, C-2 esters enhance cytotoxicity, while C-5 halogens improve antimicrobial potency .
- Natural vs. Synthetic Derivatives : Natural benzofurans (e.g., usnic acid) often exhibit broader bioactivity but lower synthetic accessibility compared to designed analogs like benzofuran-chalcones .
Q & A
Q. What ethical frameworks apply to pharmacological studies of this compound analogs with psychoactive potential?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for preclinical studies. For analogs with structural similarity to controlled substances (e.g., 5-APB), obtain regulatory approvals and adhere to OECD guidelines for in vivo toxicity testing. Transparently disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
